4-Amino-2-ethoxy-5-iodobenzonitrile
Description
4-Amino-2-ethoxy-5-iodobenzonitrile is a substituted benzonitrile derivative characterized by an amino group (-NH₂) at position 4, an ethoxy (-OCH₂CH₃) group at position 2, and an iodine atom at position 5 on the aromatic ring.
Properties
IUPAC Name |
4-amino-2-ethoxy-5-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-2-13-9-4-8(12)7(10)3-6(9)5-11/h3-4H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUOIUCMFYFADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C#N)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-ethoxy-5-iodobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzonitrile.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, where 4-iodobenzonitrile is reacted with an ethoxy reagent under appropriate conditions.
Amination: The amino group is introduced via an amination reaction, where the ethoxylated intermediate is treated with an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-ethoxy-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
The compound serves as a crucial building block in organic synthesis. Its unique functional groups enable the formation of complex molecules that are essential in the development of pharmaceuticals and specialty chemicals. For instance, it can participate in substitution reactions where the iodine atom can be replaced with other functional groups to create derivatives with varied biological activities.
2. Medicinal Chemistry:
4-Amino-2-ethoxy-5-iodobenzonitrile shows promise in drug discovery due to its potential biological activities. It has been investigated for its anticancer properties, with studies indicating effectiveness against various cancer cell lines. The compound's structural features allow it to interact with specific molecular targets involved in cancer progression .
3. Biological Studies:
The compound can be utilized as a probe in biochemical studies to explore interaction mechanisms between small molecules and biological targets. Its ability to form hydrogen bonds enhances its utility in studying enzyme-substrate interactions and receptor-ligand dynamics.
Case Studies
Anticancer Activity:
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated its effectiveness against several cancer cell lines, suggesting that similar iodinated compounds may reduce tumor growth by modulating prostaglandin E levels.
Antimalarial Activity:
Although not directly tested, related iodinated benzene derivatives have shown significant activity against Trypanosoma brucei rhodesiense. This suggests that this compound could also yield effective antimalarial agents through further structural modifications.
Androgen Receptor Modulation:
Research indicates that modifications in the structure of related compounds can enhance androgen receptor antagonistic activity. The presence of iodine and ethoxy groups has been linked to improved binding affinity in prostate cancer models, indicating potential therapeutic applications in hormone-related cancers.
Mechanism of Action
The mechanism of action of 4-Amino-2-ethoxy-5-iodobenzonitrile involves its interaction with molecular targets and pathways. The amino and ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Analysis
The table below compares key structural and physicochemical properties of 4-Amino-2-ethoxy-5-iodobenzonitrile with its analogs:
Key Observations:
Electronic Effects: The nitrile group in this compound strongly deactivates the aromatic ring, directing electrophilic substitutions to meta positions. The ethoxy group, however, donates electrons via resonance, partially counteracting this deactivation . In 4-Amino-2-ethoxy-5-fluorobenzonitrile, fluorine’s inductive electron withdrawal further reduces ring reactivity compared to the iodo analog .
Steric and Halogen Effects: Iodine’s large atomic radius (vs. fluorine or chlorine) introduces steric hindrance and enhances polarizability, facilitating halogen-bonding interactions in supramolecular chemistry . The chloro substituent in Ethyl 4-amino-2-chloro-5-iodobenzoate enhances reactivity in nucleophilic substitutions, unlike the ethoxy group in the target compound .
Physical Properties :
- 4-Iodoanisole (mp: 48–51°C) suggests that iodo-substituted aromatics with electron-donating groups exhibit moderate melting points, a trend likely applicable to the target compound .
- Molecular weight differences reflect halogen mass: iodine contributes ~127 g/mol vs. fluorine (19 g/mol) or chlorine (35.5 g/mol) .
Biological Activity
4-Amino-2-ethoxy-5-iodobenzonitrile is an organic compound with the molecular formula CHINO and a molecular weight of 288.08 g/mol. This compound features a unique structure characterized by an amino group, an ethoxy group, an iodine atom, and a nitrile group attached to a benzene ring. Its distinctive functional groups suggest potential biological activities, making it a subject of interest in various scientific fields.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The amino and ethoxy groups can facilitate hydrogen bonding, while the iodine atom may participate in nucleophilic substitution reactions, leading to the formation of biologically active derivatives.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in reducing prostaglandin E (PGE) levels, which are often elevated in cancerous tissues. The reduction in PGE has been linked to decreased tumor growth and inflammation .
Case Studies
- Antimalarial Activity : A study investigated the use of iodinated compounds in the synthesis of novel antimalarial agents. Although this compound was not directly tested, related iodinated benzene derivatives displayed significant activity against Trypanosoma brucei rhodesiense, suggesting that similar compounds could yield effective antimalarial agents .
- Androgen Receptor Modulation : Research on related compounds indicated that modifications in the structure could enhance androgen receptor (AR) antagonistic activity. The presence of iodine and ethoxy groups was found to improve binding affinity and efficacy in degrading AR proteins in prostate cancer models .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHINO | Potential anticancer and anti-inflammatory properties |
| 2-Amino-5-iodobenzonitrile | CHIN | Moderate anticancer activity |
| 4-Amino-2-methoxy-5-iodobenzonitrile | CHINO | Reduced activity compared to ethoxy variant |
The table illustrates that while similar compounds exhibit biological activities, the unique combination of functional groups in this compound may confer enhanced properties.
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Materials : Utilizing commercially available 4-Iodobenzonitrile.
- Ethoxylation : Introducing the ethoxy group through an ethoxylation reaction.
- Amination : Adding the amino group via an amination reaction.
These synthetic strategies enable the production of this compound for further biological evaluation.
Research Applications
This compound serves as a building block in organic synthesis and has applications in:
- Developing biologically active molecules.
- Investigating biochemical pathways due to its reactivity.
The compound's structural features allow it to be a versatile tool in medicinal chemistry and pharmacological studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
